Docetaxel Impurity 2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

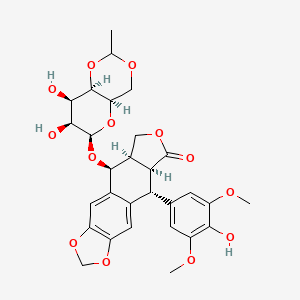

Docetaxel Impurity 2 is a process-related impurity found in the pharmaceutical formulation of Docetaxel, a widely used chemotherapeutic agent. This impurity arises during the synthesis and storage of Docetaxel and is monitored to ensure the quality and safety of the final product .

作用機序

Target of Action

The primary target of Docetaxel Impurity 2, also known as Docetaxel, is the protein component of microtubules in cells . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in cell division .

Mode of Action

This compound interacts with its target by promoting the assembly of microtubules from tubulin dimers and inhibiting their depolymerization . This stabilization of microtubules leads to the inhibition of cell division, specifically during the M phase of the cell cycle . This interaction prevents cell division and promotes cell death .

Biochemical Pathways

The action of this compound affects the normal function of microtubule growth . By hyper-stabilizing the structure of microtubules, it inhibits DNA, RNA, and protein synthesis . This disruption of microtubule dynamics induces cell cycle arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is primarily metabolized in the liver via the cytochrome P450 (CYP)3A4 system and excreted into the feces . Renal excretion is minimal, less than 5% . The clearance of this compound is significantly decreased with age, decreased body surface area, and increased concentrations of α1-acid glycoprotein and albumin . These factors impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include the prevention of cell division and promotion of cell death . This results in the inhibition of tumor proliferation, leading to the death of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility and biological activity can be enhanced through the formation of inclusion complexes with certain compounds . Additionally, the storage conditions of this compound can affect its suitability for use . It is recommended to store it in the original container at +5°C ± 3°C, protected from light .

生化学分析

Biochemical Properties

Docetaxel Impurity 2 interacts with various biomolecules, including enzymes and proteins. It is involved in the stabilization of the microtubule structure by promoting the polymerization of microtubule and inhibiting depolymerization . This interaction impedes the mitosis of tumor cells and eventually causes apoptosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interrupting the cell cycle at the G2/M phase, triggering cell death, inhibiting the activation of anti-apoptotic genes Bcl-2 and Bcl-xL, and boosting the production of the cell cycle inhibitor p27 .

Molecular Mechanism

The mechanism of action of this compound involves the stabilization of the microtubule structure by promoting the polymerization of microtubule and inhibiting depolymerization . This impedes the mitosis of tumor cells and eventually causes apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Preliminary studies have shown that tumor cell invasion significantly increased with docetaxel when lymphatic endothelial cells were present . This effect was attenuated by inhibition of VEGFR3 .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A study showed that a dose of 1 mg/kg on alternate days was the most effective and safest dose .

Metabolic Pathways

The main metabolic pathway of this compound consists of oxidation of the tertiary butyl group on the side chain at the C-13 position of the taxane ring as well as cyclization of the side chain .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Docetaxel Impurity 2 involves multiple steps, starting from the precursor compounds used in the production of Docetaxel. The synthetic route typically includes esterification, hydroxylation, and benzoylation reactions. The reaction conditions often involve the use of organic solvents such as methylene chloride and acetonitrile, along with catalysts like pyridine and triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound is controlled through stringent quality assurance protocols. High-performance liquid chromatography (HPLC) is commonly used to monitor the levels of impurities during the manufacturing process. The impurity is isolated and quantified to ensure it remains within acceptable limits .

化学反応の分析

Types of Reactions

Docetaxel Impurity 2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and solvents like methylene chloride.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are characterized using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

科学的研究の応用

Docetaxel Impurity 2 has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry to develop and validate methods for impurity profiling in pharmaceutical formulations.

Biology: It serves as a model compound to study the metabolic pathways and degradation products of Docetaxel in biological systems.

Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of Docetaxel, contributing to the development of safer and more effective chemotherapeutic agents.

類似化合物との比較

Similar Compounds

Paclitaxel: Another taxane derivative with a similar mechanism of action but different pharmacokinetic properties.

Cabazitaxel: A semi-synthetic derivative of Docetaxel with improved efficacy against certain resistant cancer cell lines.

10-Deacetylbaccatin III: A precursor in the synthesis of Docetaxel and its impurities.

Uniqueness

Docetaxel Impurity 2 is unique due to its specific structural modifications, which can influence its pharmacological activity and toxicity profile. Unlike its parent compound, Docetaxel, and other related taxanes, this compound may exhibit different metabolic and degradation pathways, making it a valuable compound for research and quality control .

特性

CAS番号 |

158810-72-1 |

|---|---|

分子式 |

C46H55Cl2NO16 |

分子量 |

948.83 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-4-[[(2,2-dichloroethoxy)carbonyl]oxy]-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-6,11-dihydroxy-4a,8,13, |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。